![molecular formula C10H12ClN3O B1439228 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 4408-12-2](/img/structure/B1439228.png)
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Overview
Description
“4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da . It is also known by other names such as "3H-Pyrazol-3-one, 4-amino-2,4-dihydro-5-methyl-2-phenyl-" .
Molecular Structure Analysis
The molecular structure of “4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Refractive Index Alteration
This compound is used in methods to alter the refractive index of a lens using a polymer matrix, which is crucial in the development of optical materials and devices .
Glucose Determination
It serves as a reagent for glucose determination in the presence of peroxidase and phenol, which is an essential process in clinical diagnostics and research .
Tyrosinase Inhibition
The compound has shown high tyrosinase inhibitory behavior, which is significant in the study of melanin formation and related conditions .
Carbohydrate Detection
It is utilized as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS and improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Analgesic and Anti-inflammatory Activities
Some derivatives of this compound have demonstrated significant analgesic and anti-inflammatory activities, indicating its potential in pharmacological research .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial and antimalarial activities, which are critical in the development of new treatments for these diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit high inhibitory behavior towards enzymes like tyrosinase .
Mode of Action
It’s suggested that similar compounds may influence the release of neurotransmitters such as acetylcholine at the cholinergic synapses in vertebrates .
Biochemical Pathways
Based on the potential targets, it can be inferred that it might influence pathways related to tyrosinase activity and neurotransmission .
Result of Action
Based on the potential targets, it can be inferred that it might have an inhibitory effect on certain enzymes and influence neurotransmission .
properties
IUPAC Name |
4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGHJRODWMRZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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